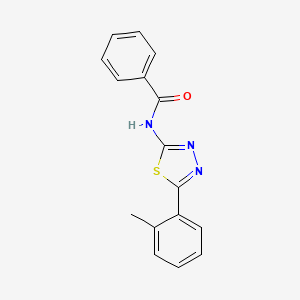

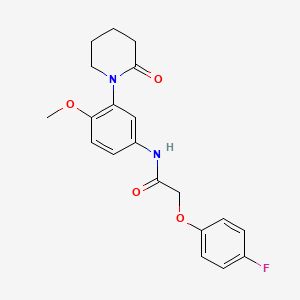

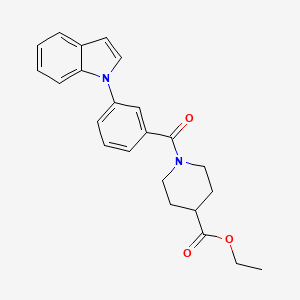

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-chloro-2-methoxyphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical compound, (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-chloro-2-methoxyphenyl)methanone, is a novel molecule that has attracted the attention of researchers due to its potential applications in medicinal chemistry.

Scientific Research Applications

Synthesis and Characterization

The chemical compound , due to its complex structure involving triazole and azetidine units, is akin to substances explored for their unique chemical and physical properties. While direct studies on this specific compound are not available, research on similar structures highlights their potential in various scientific applications. For instance, the synthesis and characterization of triazole and triazolidin derivatives have been extensively studied, revealing the importance of these moieties in medicinal chemistry and material science. Such compounds have been synthesized with high yields and characterized using advanced techniques, including FT-IR, NMR, and X-ray crystallography, underscoring their structural diversity and applicability in drug design and synthesis (Abosadiya et al., 2018).

Catalysis and Organic Synthesis

Compounds incorporating triazole groups have been investigated for their catalytic properties. The development of new catalysts based on triazolyl methanol structures for facilitating Huisgen 1,3-dipolar cycloadditions demonstrates the utility of triazole derivatives in organic synthesis. These catalysts enable reactions under mild conditions, highlighting the potential of triazole-containing compounds in enhancing the efficiency and selectivity of chemical transformations (Ozcubukcu et al., 2009).

Antimicrobial Activity

Triazole derivatives have also been explored for their antimicrobial properties, with several studies synthesizing novel compounds to assess their effectiveness against various bacterial and fungal pathogens. The development of benzofuran based 1,2,3-triazoles, for example, demonstrates the potential of triazole derivatives in addressing microbial resistance by offering new mechanisms of action against pathogens (Sunitha et al., 2017).

Material Science and Electrochemistry

In material science, triazole derivatives have been employed as ligands and functional groups in the synthesis of new materials with desirable electronic and structural properties. The study of triazolylferrocene derivatives, for instance, highlights the role of triazole moieties in modifying the electrochemical behavior of materials, potentially leading to applications in electronic devices, sensors, and as intermediates in the synthesis of complex molecules (Zhao et al., 2013).

properties

IUPAC Name |

(5-chloro-2-methoxyphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN4O2/c1-20-12-3-2-9(14)6-11(12)13(19)17-7-10(8-17)18-15-4-5-16-18/h2-6,10H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBMDSKEIPTQQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CC(C2)N3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2752546.png)

![6-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(2-chlorophenyl)methyl]hexanamide](/img/structure/B2752548.png)

![N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2752562.png)

![7-[(2-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2752563.png)